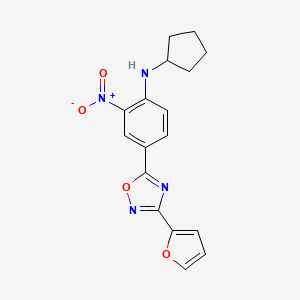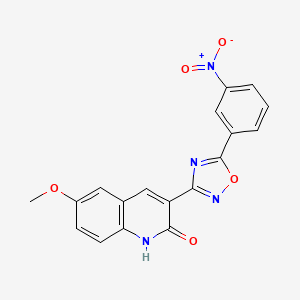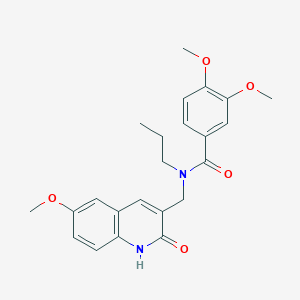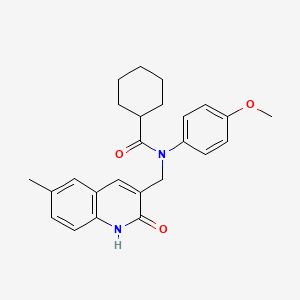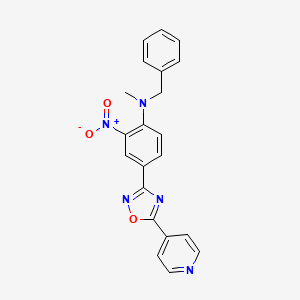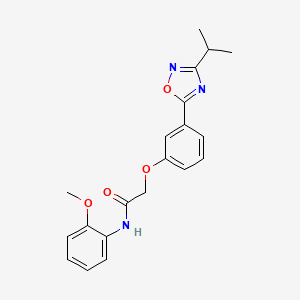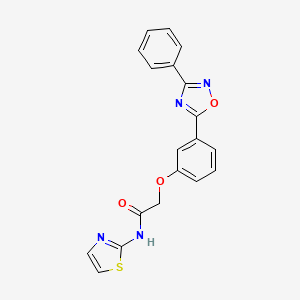
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family and has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce tumor growth and improve the survival rate of animals with cancer.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug development. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the product. Additionally, the mechanism of action of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide could be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-chloroaniline with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and glacial acetic acid. The reaction proceeds via an acylation mechanism, resulting in the formation of the final product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant anticancer, antimicrobial, and antifungal activities. In addition, it has been investigated for its potential as a selective COX-2 inhibitor, which could be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-19-17(23-21-11)13-3-2-4-15(10-13)20-16(22)9-12-5-7-14(18)8-6-12/h2-8,10H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJWLEQESBVQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
